5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 3,4-dihydroisoquinolin-2(1H)-yl moiety, a 4-fluorophenyl group, and a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol moiety. The 3,4-dihydroisoquinolin-2(1H)-yl group is a common structural motif found in many biologically active compounds . The 4-fluorophenyl group is a common substituent in medicinal chemistry, known for its ability to modulate the biological activity of a molecule. The 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol moiety is less common, but thiazole and triazole rings are often found in pharmaceuticals and exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties of Heterocycles
- Heterocycles Derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline : Abdel-Mohsen (2003) synthesized a compound involving thiazol-4-yl and hydroxyquinoline and tested its antimicrobial activities. The study demonstrates the potential of such heterocycles in combating microbial infections (Abdel-Mohsen, 2003).
Antibacterial Quinolone Derivatives
- A novel antibacterial 8-chloroquinolone : Kuramoto et al. (2003) designed quinolone derivatives with potent antibacterial activities. These compounds were significantly more effective against certain bacteria compared to existing antibiotics, indicating the importance of structural modifications in quinolones for enhanced antibacterial properties (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Neurokinin-1 Receptor Antagonist Development
- An orally active, water-soluble neurokinin-1 receptor antagonist : Harrison et al. (2001) focused on the development of a high-affinity, orally active neurokinin-1 receptor antagonist. This compound showed effectiveness in pre-clinical tests related to emesis and depression, showcasing the diverse potential applications in neurological and psychological disorders (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).
Solar Cell Applications
- Triazoloisoquinoline-based dual functional dyestuff for dye-sensitized solar cells : Lee et al. (2013) researched the use of triazoloisoquinoline in dye-sensitized solar cells. The study shows that these compounds can improve the photocurrent and conversion efficiency in solar cells, indicating a potential application in renewable energy technologies (Lee, Lee, Yang, Yang, & Chang, 2013).
Anticonvulsant Agent Development
- Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives : Zhang et al. (2016) synthesized and evaluated 3,4-dihydroisoquinolin derivatives as potential anticonvulsant agents. This research contributes to the development of new drugs for treating seizure disorders, highlighting the versatility of isoquinoline derivatives in pharmacological applications (Zhang, Shen, Jin, & Quan, 2016).
Eigenschaften
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSXSYGAXGSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.